Triethoxysilylbutyraldehyde

描述

Conceptual Framework of Bifunctional Organosilanes in Contemporary Chemistry

Bifunctional organosilanes are a class of chemical compounds that serve a critical role in materials science and contemporary chemistry by acting as molecular bridges. gelest.comgelest.com These silane (B1218182) coupling agents are characterized by a dual-functionality structure, which allows them to form durable bonds between dissimilar materials, specifically organic and inorganic substrates. gelest.comgelest.com The general formula of an organosilane features two distinct classes of functional groups. gelest.comgelest.com

The first is a hydrolyzable group, typically an alkoxy group like ethoxy or methoxy. This part of the molecule is reactive towards inorganic surfaces. gelest.com In the presence of water, these groups hydrolyze to form reactive silanol (B1196071) groups (Si-OH). smolecule.com These silanols can then condense with hydroxyl groups present on the surfaces of inorganic materials such as silica (B1680970), glass, and metal oxides of aluminum, zirconium, tin, and titanium, forming stable, covalent siloxane bonds (Si-O-Substrate). gelest.comsmolecule.com

The second component is a non-hydrolyzable organofunctional group, which is tailored to be compatible and reactive with an organic polymer or molecule. gelest.com This organic-facing group can vary widely—examples include amino, epoxy, thiol, or, in the case of Triethoxysilylbutyraldehyde, an aldehyde group. This organofunctional moiety is responsible for altering the surface characteristics of the inorganic substrate, such as wetting or adhesion. gelest.comgelest.com It can also facilitate chemical transformations at the interface, order the molecular arrangement in the interfacial region, and create a strong covalent link to the organic phase. gelest.comgelest.com This ability to couple materials with fundamentally different properties is essential for the creation of advanced composite materials, adhesives, coatings, and functionalized surfaces. gelest.com

The Distinctive Role of this compound as an Aldehyde-Functionalized Silane

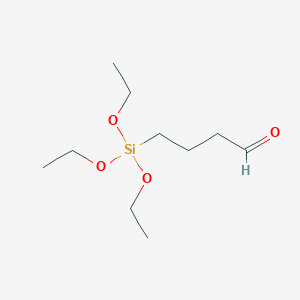

This compound (TESBA) is an aldehyde-functionalized organosilane that exemplifies the principles of bifunctional coupling agents. smolecule.com Its molecular structure integrates a triethoxysilyl group [–Si(OCH₂CH₃)₃] and a butyraldehyde (B50154) moiety [–(CH₂)₃CHO], which imparts its unique chemical reactivity. This dual nature allows TESBA to act as a versatile molecular linker, covalently bonding inorganic surfaces to organic molecules. smolecule.com

The mechanism of action for TESBA involves a two-part process:

Inorganic Surface Reaction : The triethoxysilyl end of the molecule provides the mechanism for attachment to inorganic substrates. smolecule.com The ethoxy groups undergo hydrolysis in the presence of moisture to yield silanol groups. smolecule.com These silanols then react and form stable covalent bonds with hydroxyl groups on inorganic surfaces like silica, titanium, and other metal oxides. gelest.comsmolecule.com

Organic Molecule Reaction : The terminal aldehyde group provides a reactive site for covalently bonding to organic molecules, particularly those containing primary amine groups. gelest.com The reaction between the aldehyde and an amine forms a Schiff base (an imine linkage), a common and effective method for immobilizing biomolecules and other organic species. gelest.com

This distinctive functionality makes TESBA particularly valuable in applications that require the controlled attachment of organic or biological molecules onto inorganic supports. smolecule.com For instance, it is used to modify the surfaces of materials like titanium, creating a functionalized layer that can then bind to biopolymers such as chitosan (B1678972). gelest.comresearchgate.net The aldehyde group serves as a ready handle for further chemical modifications, allowing researchers to tailor surface properties like wettability and adhesion for specific applications in materials science and biotechnology. smolecule.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₂₂O₄Si |

| Molecular Weight | 234.37 g/mol |

| Boiling Point | 85-87 °C at 1 mmHg |

| Density | 0.96 g/mL |

| Refractive Index | 1.414 @ 20°C |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water |

| Data sourced from Gelest, Inc. gelest.com |

Historical Development and Emerging Research Trajectories of this compound Applications

While the foundational concept of silane coupling agents has been established for decades, the specific development and application of aldehyde-functionalized silanes like this compound represent a more targeted and advanced research trajectory. Early work focused on simpler silanes, but the need for more specific and gentle immobilization chemistries, particularly for sensitive biological molecules, spurred interest in functionalities like aldehydes. The ability of aldehydes to form Schiff bases with amines offers a reliable method for bioconjugation. gelest.com

Emerging research has solidified the role of TESBA in several advanced fields:

Enzyme Immobilization and Proteomics : TESBA has been investigated as a superior alternative to traditional crosslinking agents like formaldehyde (B43269) and glutaraldehyde (B144438) for creating immobilized enzyme microreactators (IMERs). researchgate.net In a proof-of-concept study, an IMER fabricated using TESBA to immobilize chymotrypsin (B1334515) showed a significantly higher peptide sequence coverage (29%) compared to a conventional method using (3-aminopropyl)triethoxysilane (APTES) and formaldehyde (6%). researchgate.net This suggests TESBA can facilitate more efficient enzymatic digestion, a crucial step in bottom-up proteomics. researchgate.net Its single-molecule, dual-function nature simplifies the fabrication process by eliminating the need for a separate cross-linking agent. researchgate.net

Advanced Hybrid Aerogels : TESBA is a key crosslinking agent in the synthesis of novel organic-inorganic hybrid materials. Research has demonstrated its effectiveness in creating tannin-silica hybrid aerogels. nih.govmdpi.com In these materials, TESBA enables the covalent bonding between the tannin (a polyphenol) and the silica network. nih.govmdpi.comresearchgate.net Studies have shown that by varying the concentration of TESBA, the material properties, such as specific surface area and porosity, can be precisely controlled. nih.govresearchgate.net An optimal concentration of 5 wt% TESBA was found to produce sustainable aerogels with very high specific surface areas of approximately 800–900 m²/g, making them suitable as green precursors for materials like silicon carbide. nih.gov

Surface Modification of Biomaterials : A significant area of research involves using TESBA to functionalize the surfaces of medically relevant metals, such as titanium, to improve their biocompatibility and bond them to bioactive polymers. researchgate.net One application involves a two-step process where TESBA is first immobilized on the titanium surface, after which the aldehyde groups are used to covalently bind chitosan, a biopolymer known for its antibacterial and bone-growth-promoting properties. researchgate.net X-ray photoelectron spectroscopy (XPS) studies have confirmed the successful attachment of TESBA to titanium surfaces, paving the way for creating advanced bioactive coatings on medical implants. researchgate.net

Biosensors and Microfluidics : The aldehyde functionality of TESBA is exploited for the fabrication of biosensors and microfluidic devices. researchgate.netrsc.org It allows for the direct immobilization of antibodies and other biorecognition molecules onto silica or glass surfaces within microfluidic channels. rsc.org This surface modification is a critical step in creating sensitive diagnostic tools. rsc.org Furthermore, TESBA has been used in the development of field-effect transistor (FET) based biosensors for detecting pyrophosphate, a byproduct of DNA polymerase reactions, indicating its utility in advanced molecular diagnostics. semi.ac.cn

Table 2: Selected Research Applications of this compound

| Application Area | Research Finding | Reference |

| Enzyme Immobilization | TESBA-based microreactors achieved 29% sequence coverage in peptide mapping, outperforming traditional FA-APTES methods (6% coverage). | researchgate.net |

| Hybrid Aerogels | Acts as a covalent crosslinker between tannin and silica; 5 wt% concentration optimizes specific surface area to 800-900 m²/g. | nih.gov |

| Biomaterial Surface Modification | Successfully immobilizes on titanium surfaces to create a functional layer for bonding chitosan via an imine link. | researchgate.net |

| Biosensors | Used to functionalize silica surfaces for immobilizing enzymes and antibodies in microfluidic diagnostic devices. | rsc.org |

Structure

3D Structure

属性

IUPAC Name |

4-triethoxysilylbutanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O4Si/c1-4-12-15(13-5-2,14-6-3)10-8-7-9-11/h9H,4-8,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUNDWZCDAOTGDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCC=O)(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917773-12-7, 88276-92-0 | |

| Record name | Triethoxysilylbutyraldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Triethoxysilylbutyraldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Triethoxysilylbutyraldehyde

Established Synthesis Routes for Triethoxysilylbutyraldehyde

The primary established route for synthesizing this compound is through the hydroformylation of allyltriethoxysilane. This process involves the addition of a formyl group (–CHO) and a hydrogen atom across the allyl group's carbon-carbon double bond. This reaction is highly significant in industrial organosilicon chemistry.

Catalyzed Reactions for this compound Formation

The hydroformylation of allyltriethoxysilane is critically dependent on catalysis to proceed efficiently. Transition metal complexes, particularly those of rhodium and cobalt, are the most common catalysts.

Rhodium-Based Catalysts : In modern applications, rhodium-based catalysts, often modified with phosphine ligands, are frequently preferred. They are hundreds of times more active than traditional cobalt catalysts, allowing for reactions to occur at significantly lower pressures (10–100 atm) and temperatures (80–120 °C). lsu.edu While highly efficient, the high cost of rhodium is a considerable factor in industrial-scale production. lsu.edu

Advanced Cobalt Catalysts : Recent research has led to the development of highly active cationic cobalt(II) bisphosphine catalysts. lsu.edu These advanced systems approach the activity of rhodium catalysts but at a fraction of the cost. lsu.edu They have demonstrated high efficiency and robustness, offering a more energy-efficient alternative that can operate at medium pressures. lsu.edulsu.edu

The general reaction scheme is as follows:

CH₂(CH)CH₂Si(OCH₂CH₃)₃ + CO + H₂ --(Catalyst)--> OHC(CH₂)₃Si(OCH₂CH₃)₃

This reaction yields two isomeric products: the desired linear aldehyde, 4-(triethoxysilyl)butanal, and the branched iso-aldehyde, 3-triethoxysilyl-2-methylpropanal. The choice of catalyst and ligands plays a crucial role in controlling the regioselectivity of the reaction, favoring the formation of the linear product. researchgate.net

Optimization of Reaction Parameters for this compound Synthesis

Optimizing reaction parameters is essential for maximizing the yield and purity of this compound while minimizing side reactions, such as the hydrogenation of the starting alkene. researchgate.net Key parameters that are manipulated include temperature, pressure, catalyst concentration, ligand-to-metal ratio, and the partial pressures of carbon monoxide and hydrogen.

The goal is to find a set of conditions that provides a high conversion rate of the precursor, allyltriethoxysilane, with high selectivity towards the linear aldehyde product.

Interactive Data Table: Illustrative Optimization of Hydroformylation

The following table demonstrates how varying reaction parameters can influence the outcome of the hydroformylation of allyltriethoxysilane. The data is representative of typical trends observed in such optimization studies. researchgate.netnih.gov

| Entry | Catalyst | Temperature (°C) | Pressure (atm) | Ligand/Metal Ratio | Conversion (%) | Linear:Branched Ratio |

| 1 | Co₂(CO)₈ | 150 | 200 | N/A | 95 | 4:1 |

| 2 | Rh/PPh₃ | 100 | 50 | 4:1 | 99 | 10:1 |

| 3 | Rh/PPh₃ | 100 | 50 | 8:1 | 98 | 20:1 |

| 4 | Cationic Co(II) | 120 | 80 | 2:1 | 97 | 7:1 |

| 5 | Rh/PPh₃ | 80 | 50 | 8:1 | 85 | 22:1 |

Temperature : Higher temperatures generally increase the reaction rate but can negatively impact selectivity and lead to catalyst degradation.

Pressure : Syngas (CO/H₂) pressure is a critical factor. Higher pressures favor the hydroformylation reaction and help stabilize certain catalysts like HCo(CO)₄. google.com

Ligand-to-Metal Ratio : For rhodium and modified cobalt catalysts, increasing the concentration of the phosphine ligand often enhances selectivity for the linear aldehyde product by providing steric hindrance that disfavors the formation of the branched isomer. researchgate.net

Novel Approaches in this compound Synthesis

Emerging research in chemical synthesis focuses on developing more sustainable and efficient methodologies. This includes the application of green chemistry principles and the exploration of renewable starting materials.

Green Chemistry Principles in this compound Production

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Organosilane chemistry is often considered an environmentally superior alternative to other organometallic chemistries. msu.edu Key principles applied to this compound synthesis include:

Catalyst Efficiency : The development of highly active catalysts, such as the cationic cobalt systems, reduces the energy requirements (lower temperatures and pressures) of the process. lsu.edu Improving catalyst turnover number and lifetime minimizes waste.

Atom Economy : Hydroformylation is an example of a highly atom-economical reaction, as all the atoms of the reactants (allyltriethoxysilane, carbon monoxide, and hydrogen) are incorporated into the desired product.

Safer Solvents and Conditions : Research into solvent-free reaction conditions or the use of greener solvents can reduce the environmental impact. For instance, some hydroformylation processes have been developed using water-soluble catalysts, which simplifies product separation and catalyst recycling. researchgate.net

Renewable Feedstocks : A primary goal of green chemistry is to shift from petrochemical-based precursors to those derived from renewable biomass. mdpi.com

Exploration of Alternative Precursors for this compound

The conventional synthesis of this compound relies on precursors derived from petrochemicals. Novel approaches focus on sourcing these precursors from renewable bio-based materials. lcpo.fr

Bio-based Allyl Precursors : The allyl group in allyltriethoxysilane can be sourced from bio-based feedstocks. For example, glycerin, a co-product of biodiesel production, can be converted into bio-allyl alcohol. google.com This renewable allyl alcohol can then be used as a precursor.

Sustainable Silanes : The silicon-containing precursor, triethoxysilane, can also be produced through greener pathways. The direct process, reacting metallurgical silicon with ethanol, avoids the use of chlorosilanes, which are common in traditional synthesis routes, thus aligning with green chemistry principles. mdpi.com

Alternative C4 Aldehydes from Biomass : Instead of hydroformylation, an alternative route could involve synthesizing the butyraldehyde (B50154) moiety from biomass and then attaching the triethoxysilyl group. Lignocellulosic biomass, through fermentation or catalytic conversion, can be a source for various platform chemicals, including precursors for butyraldehyde. mdpi.comresearchgate.net

These novel approaches, focused on sustainable sourcing and efficient catalysis, represent the future direction of this compound synthesis, aiming to reduce the environmental footprint of this valuable chemical compound.

Advanced Materials Engineering and Functionalization Via Triethoxysilylbutyraldehyde

Surface Modification and Tailoring Using Triethoxysilylbutyraldehyde

The ability of this compound to form stable condensation products with various oxide surfaces makes it a versatile tool for surface modification. gelest.com The hydrolyzable triethoxysilyl group reacts with hydroxyl groups present on the surface of inorganic materials, forming strong covalent bonds. gelest.com This process, known as silanization, results in a durable and stable functionalization of the substrate. The organofunctional aldehyde group can then be used to alter the surface's wetting and adhesion characteristics, catalyze reactions at the interface, or create a platform for further chemical transformations. gelest.com

Functionalization of Metal Oxide Surfaces with this compound

This compound can form stable condensation products with a wide range of metal oxide surfaces, including but not limited to silica (B1680970), alumina, zirconia, tin oxide, and titania. gelest.com This broad reactivity is attributed to the presence of hydroxyl groups on these surfaces, which serve as reactive sites for the triethoxysilyl moiety.

The functionalization of silica (SiO₂) and silicate surfaces with this compound is a well-established method for introducing reactive aldehyde groups onto these substrates. This modification is foundational for various biotechnological applications, such as the immobilization of antibodies and enzymes. For instance, a common strategy involves the direct aldehyde modification of a SiO₂ surface using this compound (TESBA) to create a platform for antibody immobilization. researchgate.net This process leverages the reactivity of the aldehyde groups to form covalent bonds with the amine groups of the antibodies, resulting in a stable and oriented attachment.

In a similar vein, this compound has been utilized as a novel immobilization reagent for enzymes, such as chymotrypsin (B1334515), to fabricate immobilized enzyme microreactors (IMERs). rsc.orgresearchgate.net In one study, an IMER fabricated using TESB demonstrated a significantly higher sequence coverage (29%) in peptide mapping compared to a traditional method using (3-aminopropyl)triethoxysilane (APTES) and formaldehyde (B43269) (6%). rsc.orgresearchgate.net This suggests that the direct attachment via the aldehyde group of TESB can lead to a more efficient and active immobilized enzyme system. rsc.orgresearchgate.net

The surface engineering of titanium (Ti) and its alloys, as well as zirconium (Zr) based materials, is of critical importance in biomedical implants and other advanced applications. This compound serves as an effective coupling agent for modifying these surfaces. gelest.com The triethoxysilyl group reacts with the native oxide layer present on titanium and zirconium, forming a stable silane (B1218182) layer.

A notable application of this compound in this area is its use as a coupling agent to bond chitosan (B1678972) to titanium surfaces. gelest.com This process is significant for creating bioactive coatings on medical implants. The aldehyde groups on the this compound-modified titanium surface react with the amine groups of chitosan to form an imine linkage, effectively tethering the bioactive polymer to the implant surface.

While specific detailed research on the functionalization of zirconium surfaces with this compound is less prevalent in the available literature, the known reactivity of silanes with zirconia suggests a similar potential for surface modification. gelest.com The general principle of silanization applies, where the triethoxysilyl group would react with the hydroxylated zirconia surface to form a covalent bond.

Control of Surface Wettability and Adhesion through this compound Modification

The organofunctional group of this compound plays a crucial role in altering the surface properties of a substrate, including its wettability and adhesion characteristics. gelest.com By introducing a layer of this compound, the surface chemistry is modified from a typically hydrophilic inorganic oxide to a more organic-functionalized surface.

The control of surface wettability is a key factor in many applications, and it is often quantified by measuring the contact angle of a liquid, such as water, on the surface. aalto.fiusgs.govnanoscience.com A higher contact angle indicates a more hydrophobic or less wettable surface, while a lower contact angle signifies a more hydrophilic surface. aalto.finanoscience.com For instance, the modification of a biogenic polymer matrix with organosilanes has been shown to increase the water contact angle from 70° (unmodified) to as high as 145° for a silane-modified foam, demonstrating a significant shift towards hydrophobicity. researchgate.net While this example is not specific to this compound, it illustrates the general principle of how silanization can be used to control wettability. The butyraldehyde (B50154) portion of this compound would be expected to impart a degree of hydrophobicity to the modified surface.

The adhesion properties of a surface are also significantly influenced by modification with this compound. gelest.com The silane layer can act as an adhesion promoter between the inorganic substrate and an organic overlayer, such as a polymer coating or a biological molecule. gelest.com This is due to the covalent bond formed between the silane and the substrate and the potential for covalent or strong intermolecular interactions between the aldehyde group and the subsequent layer.

Fabrication of Reactive Surface Platforms with this compound Aldehyde Groups

The terminal aldehyde group of this compound is a key feature that enables the fabrication of reactive surface platforms. gelest.comresearchgate.net This aldehyde functionality provides a versatile chemical handle for the covalent immobilization of a wide range of molecules, particularly those containing primary amine groups, such as proteins, peptides, and DNA. researchgate.netrsc.orgresearchgate.net

The reaction between the aldehyde group and an amine group forms a Schiff base (an imine), which can be further stabilized by reduction to a secondary amine bond. This robust and specific chemistry is widely exploited in the development of biosensors, diagnostic arrays, and biocatalytic surfaces.

As previously mentioned, studies have demonstrated the successful immobilization of antibodies and enzymes onto silica surfaces functionalized with this compound. researchgate.netrsc.org These examples underscore the utility of this compound in creating surfaces with specific biological activities. The ability to covalently attach biomolecules in a controlled manner is crucial for maintaining their structure and function.

| Application | Biomolecule | Substrate | Reference |

| Immunoassay | Antibody | SiO₂ | researchgate.net |

| Peptide Mapping | Chymotrypsin | Fused Silica Capillary | rsc.orgresearchgate.net |

Homogeneous Distribution of Surface Functional Groups via this compound

Achieving a homogeneous distribution of functional groups on a surface is often critical for ensuring consistent and predictable performance, particularly in applications such as sensors and microarrays. The use of this compound in a self-assembly process can lead to the formation of well-ordered monolayers on suitable substrates.

The process of self-assembly for silanes involves the hydrolysis of the ethoxy groups in the presence of surface moisture, followed by condensation with surface hydroxyl groups and lateral polymerization with neighboring silane molecules to form a cross-linked siloxane network. mpg.de When carried out under controlled conditions, this process can result in a uniform and dense layer of this compound molecules, and consequently, a homogeneous distribution of the reactive aldehyde groups.

The characterization of such self-assembled monolayers (SAMs) can be performed using various surface-sensitive techniques, such as Atomic Force Microscopy (AFM) to visualize the surface morphology and roughness, and X-ray Photoelectron Spectroscopy (XPS) to determine the elemental composition and chemical states of the surface. mpg.deresearchgate.netnih.govmdpi.comuh.edu These techniques can provide evidence for the formation of a uniform and well-ordered monolayer of this compound, which is essential for the fabrication of high-performance devices.

Organic-Inorganic Hybrid Material Development Utilizing this compound

The development of organic-inorganic hybrid materials represents a significant area of materials science, aiming to combine the advantageous properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability). This compound serves as a key coupling agent in the synthesis of these materials, facilitating the formation of covalent bonds at the organic-inorganic interface and leading to the creation of novel materials with enhanced performance characteristics.

Porous organic-inorganic hybrid aerogels are a class of materials characterized by their low density, high porosity, and large surface area. The synthesis of these materials often involves a sol-gel process, where molecular precursors are converted into a colloidal suspension (sol) that subsequently gels to form a continuous network. This compound is instrumental in this process, acting as a crosslinker to covalently link organic and inorganic precursors, thereby forming a stable, three-dimensional porous structure. researchgate.netmdpi.comnih.gov

A notable application of this compound is in the synthesis of tannin-silica hybrid aerogels. researchgate.netmdpi.comnih.gov In these systems, the aldehyde functionality of this compound reacts with the hydroxyl groups of tannin, a natural polyphenol, while its triethoxysilyl groups co-condense with a silica precursor, such as tetrakis(2-hydroxyethyl)orthosilicate (EGMS). researchgate.netmdpi.comnih.gov This dual reactivity enables the formation of a covalently bonded, homogeneous tannin-silica network. researchgate.netmdpi.com The resulting aerogels exhibit high porosity and large surface areas, making them promising materials for applications such as thermal insulation and as precursors for silicon carbide materials. researchgate.netmdpi.comnih.gov A one-pot synthesis approach in an aqueous medium has been developed for these materials, highlighting a sustainable and efficient manufacturing process. mdpi.com

The concentration of this compound as a crosslinker has a profound impact on the final properties of the hybrid aerogel network. researchgate.netmdpi.comnih.gov Studies on tannin-silica hybrid systems have shown that varying the amount of the crosslinker can significantly alter the material's specific surface area and mesopore volume. researchgate.netmdpi.comnih.gov Research indicates that an optimal concentration of the crosslinker exists for achieving desired material characteristics. For instance, in certain tannin-silica hybrid systems, a 5 wt% concentration of this compound was found to yield materials with high specific surface areas, in the range of 800–900 m²/g, and a high mesopore volume. researchgate.netmdpi.comnih.gov This demonstrates the critical role of the crosslinker concentration in tuning the porous architecture of the aerogel.

| Crosslinker Concentration (wt%) | Specific Surface Area (m²/g) |

| 2 | Lower than optimal |

| 5 | ~800-900 |

| 10 | Lower than optimal |

Table 1: Effect of this compound Concentration on the Specific Surface Area of Tannin-Silica Hybrid Aerogels. researchgate.netmdpi.comnih.gov

Periodic Mesoporous Organosilicas (PMOs) are a class of hybrid materials where organic functional groups are integral components of the mesoporous silica framework. i-asem.orgrsc.org this compound is utilized as an aldehyde-containing organosilica source in the synthesis of multifunctional PMOs. rsc.org In a typical synthesis, this compound is co-condensed with other bridged organosilanes, such as 1,4-bis(triethoxysilyl)benzene (BTEB), and an amine-containing organosilane, like (3-aminopropyl)triethoxysilane (APTES), in the presence of a structure-directing agent. rsc.org The aldehyde groups of this compound can be further modified within the PMO structure, for example, through oxidation to carboxylic acids, to introduce new functionalities. rsc.org The incorporation of this compound allows for the creation of PMO architectures with tunable surface properties and potential applications in catalysis, drug delivery, and adsorption. i-asem.orgrsc.org

| Precursor | Function |

| This compound (TEBA) | Aldehyde-containing organosilica source |

| 1,4-bis(triethoxysilyl)benzene (BTEB) | Bridged organosilane |

| (3-aminopropyl)triethoxysilane (APTES) | Amine source |

| LGE538 triblock copolymer | Soft template |

Table 2: Components Used in the Synthesis of Multifunctional PMOs Incorporating this compound. rsc.org

The ability of this compound to act as a coupling agent extends to the design of a wide range of hybrid composites with tunable functionalities. gelest.com As a silane coupling agent, it forms durable bonds between organic and inorganic materials. gelest.com The triethoxysilyl group can form stable condensation products with various inorganic surfaces, including silica, alumina, zirconia, and titania. gelest.com Simultaneously, the organic aldehyde group can participate in various chemical reactions, allowing for the covalent attachment of organic molecules and polymers. This dual functionality enables the modification of surface properties, such as wetting and adhesion, and the introduction of specific chemical reactivity at the interface between different phases. gelest.com This principle is fundamental to creating composites where the bulk properties of distinct materials are combined to achieve desired performance characteristics. gelest.com

Synthesis of Porous Organic-Inorganic Hybrid Aerogels with this compound as Crosslinker

Immobilization Technologies Facilitated by this compound

Immobilization technologies are crucial in various fields, including biocatalysis, where enzymes are attached to solid supports to enhance their stability and reusability. nih.govlatech.edue-asct.org this compound has emerged as a novel and effective reagent for enzyme immobilization. rsc.orgresearchgate.net

In one study, this compound was used to fabricate an immobilized enzyme microreactor (IMER) for peptide mapping. rsc.org The performance of this IMER, containing immobilized chymotrypsin, was compared to a similar system fabricated using the traditional crosslinking agent formaldehyde. The this compound-based IMER demonstrated significantly higher sequence coverage (29%) in the mass spectrometry analysis of bovine serum albumin digest compared to the formaldehyde-based system (6%). rsc.org This suggests that this compound facilitates a greater degree of enzymatic digestion, potentially due to a more favorable orientation or accessibility of the immobilized enzyme. rsc.org This highlights the potential of this compound to advance enzyme immobilization techniques for applications in proteomics and other areas requiring efficient biocatalysis. rsc.orgresearchgate.net

| Immobilization Reagent | Sequence Coverage (%) |

| Formaldehyde-APTES | 6 |

| This compound (TESB) | 29 |

Table 3: Comparison of Sequence Coverage for Immobilized Chymotrypsin Microreactors. rsc.org

Catalyst Immobilization on Solid Supports via this compound Coupling

The heterogenization of homogeneous molecular catalysts by anchoring them to solid supports is a critical strategy in modern chemistry, designed to bridge the gap between the high selectivity of molecular catalysts and the practical process advantages of heterogeneous systems. rsc.orgrsc.org Immobilization facilitates straightforward catalyst separation from the product stream, enables catalyst recovery and reuse, and can prevent catalyst decomposition by inhibiting bimolecular interactions that lead to deactivation. rsc.orgmdpi.com this compound serves as a versatile coupling agent in this context. Its bifunctional nature, featuring a terminal aldehyde group and a triethoxysilyl group, allows for a two-step anchoring process. The aldehyde function can react with various nucleophilic groups on a catalyst or a ligand, while the triethoxysilyl group undergoes hydrolysis and condensation to form stable covalent siloxane (Si-O-Si) bonds with the surface of oxide-based supports like silica or alumina. nih.gov

Enhanced Stability and Reusability of Immobilized Catalysts

A primary driver for catalyst immobilization is the significant enhancement in operational stability and the potential for reuse over multiple reaction cycles. mdpi.comnih.gov Covalent attachment of a catalyst to a solid support via a linker like this compound physically prevents the active species from leaching into the reaction medium. rsc.org This strong, stable linkage is crucial for maintaining the integrity of the catalytic system, especially under demanding reaction conditions.

The benefits of this approach include:

Simplified Recovery : Heterogenized catalysts can be easily separated from the reaction mixture through simple physical processes like filtration, eliminating the need for complex and often costly separation techniques. mdpi.com

Extended Catalyst Lifetime : By isolating catalyst molecules on a surface, intermolecular deactivation pathways are minimized, leading to a longer functional lifetime compared to their homogeneous counterparts. rsc.orgrsc.org

The reusability of such immobilized systems is a key performance indicator. Research on various solid-supported catalysts demonstrates the potential for sustained activity over repeated uses.

| Reaction Cycle | Product Yield (%) | Catalyst Activity Retention (%) |

|---|---|---|

| 1 | 98 | 100 |

| 2 | 97 | 99 |

| 3 | 97 | 99 |

| 4 | 95 | 97 |

| 5 | 94 | 96 |

Control of Heterogeneous Catalytic Environments using this compound

Beyond simply anchoring the catalyst, the use of specific coupling agents like this compound allows for precise control over the local chemical environment of the catalytic centers. The structure and length of the linker can influence the accessibility of the active site to substrates and create a unique microenvironment on the support surface. By controlling the surface density of the immobilized this compound, it is possible to manage the spacing between individual catalyst molecules. This spatial isolation is a powerful tool for preventing self-quenching or bimolecular decomposition, which are common failure modes for many homogeneous catalysts. rsc.org

This control over the catalytic environment can lead to:

Site Isolation : Prevents aggregation and maintains the monomeric, active state of the catalyst. rsc.org

Modified Substrate Selectivity : The steric and electronic properties of the linker and the surrounding support surface can influence how substrates approach the active site, potentially altering the selectivity of the reaction.

Enhanced Stability : The rigid covalent linkage to the support can reduce the conformational flexibility of the catalyst, sometimes locking it in a more stable or more active conformation. nih.govnih.gov

Strategies such as co-grafting other silanes alongside this compound can further functionalize the support surface, creating hydrophobic or hydrophilic domains to optimize the catalyst's performance for specific reaction media.

Enzyme Immobilization Strategies Employing this compound

Enzyme immobilization is a foundational technique in biotechnology that enhances the utility of biocatalysts by improving their stability, allowing for their reuse, and simplifying downstream processing. nih.gov this compound has emerged as a novel and highly effective reagent for the covalent immobilization of enzymes onto various supports, offering advantages over more traditional crosslinking agents. rsc.orgresearchgate.net Its dual functionality enables the formation of a stable Schiff base with amine groups (e.g., from lysine residues or the N-terminus) on the enzyme's surface, followed by a strong, permanent linkage of the silane group to a solid support. nih.gov

Development of Immobilized Enzyme Particles (IEPs) with this compound

Immobilized Enzyme Particles (IEPs) are solid supports, typically beads or particles, onto which enzymes are firmly attached. These particles can be packed into columns or used in slurry reactors, offering high enzyme loading and ease of handling. This compound is well-suited for creating robust IEPs.

A notable application involves the immobilization of the enzyme pepsin onto ethyl-bridged hybrid (BEH) particles. nih.gov In this process, the aldehyde group of this compound reacts with amine groups on the pepsin molecule to form a Schiff base, which is subsequently reduced to a stable secondary amine linkage using sodium cyanoborohydride. nih.gov Simultaneously, the triethoxysilyl end of the molecule covalently binds to the hydroxyl groups on the surface of the BEH particles. nih.gov This method creates a durable biocatalyst capable of withstanding high pressures, making it suitable for online digestion systems. nih.gov

| Component | Role/Function | Chemical Linkage |

|---|---|---|

| Enzyme (e.g., Pepsin, Chymotrypsin) | Biocatalyst | Reacts via surface amine groups (e.g., Lysine) |

| This compound | Bifunctional Coupling Agent | Aldehyde forms Schiff base with enzyme; Silane binds to support |

| Solid Support (e.g., BEH particles, Silica) | Inert carrier matrix | Reacts via surface hydroxyl groups |

| Reducing Agent (e.g., NaCNBH₃) | Stabilizes the enzyme-linker bond | Reduces Schiff base to a stable secondary amine |

Design of Immobilized Enzyme Microreactors (IMERs) for Biocatalysis

Immobilized Enzyme Microreactors (IMERs) are miniaturized devices, often in a capillary or microchip format, that contain an immobilized enzyme for performing rapid and efficient biocatalytic reactions. nih.gov They are particularly valuable in fields like proteomics for protein digestion and peptide mapping. rsc.orgresearchgate.net this compound has been successfully used to fabricate IMERs with superior performance compared to traditional methods.

In a comparative study, an IMER was fabricated by immobilizing chymotrypsin onto the inner surface of a capillary using this compound. rsc.orgresearchgate.net This novel IMER was compared against one prepared using a conventional method involving (3-aminopropyl)triethoxysilane (APTES) and formaldehyde (FA). rsc.orgresearchgate.net When tested for the digestion of bovine serum albumin (BSA), the this compound-based IMER demonstrated significantly higher efficiency. rsc.orgresearchgate.net Mass spectrometry analysis revealed that the TESB IMER achieved a protein sequence coverage of 29%, whereas the FA-APTES IMER only achieved 6%. rsc.orgresearchgate.net This indicates that the immobilization strategy using this compound can lead to a more active and accessible enzyme configuration within the microreactor, facilitating more comprehensive enzymatic digestion. rsc.orgresearchgate.net

| IMER Fabrication Method | Protein Sequence Coverage (%) |

|---|---|

| This compound (TESB) | 29 |

| Formaldehyde-(3-aminopropyl)triethoxysilane (FA-APTES) | 6 |

Optimization of Immobilization Parameters for Enhanced Enzymatic Activity and Reproducibility

Key parameters that require careful optimization include:

Reagent Concentrations : The concentration of both the enzyme and this compound must be balanced. Insufficient linker may result in low immobilization yields, while excessive concentrations could lead to undesirable modifications of the enzyme, potentially impacting its active site.

Reaction Conditions (pH, Temperature, Time) : The pH of the buffer solution affects the charge state of the enzyme's surface residues and the reactivity of the aldehyde group. Temperature and reaction time must be controlled to ensure complete covalent linkage without causing thermal denaturation of the enzyme.

Enzyme-to-Substrate (E:S) Ratio : For applications like protein digestion, the ratio of the immobilized enzyme to the substrate is a critical factor. Studies have shown that optimizing this ratio is essential for achieving maximum sequence coverage in peptide mapping. For instance, an E:S ratio of 10:1 was found to be optimal for the digestion of denatured BSA with chymotrypsin particles. rsc.orgresearchgate.net

Support Material Properties : The porosity, surface area, and surface chemistry of the solid support play a significant role. Research on other immobilization systems has shown that the density of surface functional groups is a conflicting parameter; high density can increase the total amount of enzyme immobilized but may decrease the specific activity of each enzyme molecule due to conformational distortions or steric hindrance. westmont.edu A balance must be struck to optimize both immobilization efficiency and catalytic activity. westmont.edu

Advanced Characterization and Analytical Methodologies for Triethoxysilylbutyraldehyde Research

Spectroscopic Techniques for Triethoxysilylbutyraldehyde and its Derivatives

Spectroscopic techniques are fundamental in the study of this compound and its derivatives, providing detailed information about their chemical structure, bonding, and surface characteristics. These methods are crucial for understanding the behavior of this organosilane in various applications.

Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Bond Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical tool for identifying the functional groups and chemical bonds present in this compound. sjsu.edugelest.com By analyzing the absorption of infrared radiation at specific wavenumbers, researchers can confirm the molecular structure and monitor its transformations during reactions such as hydrolysis and condensation. sjsu.edugelest.com

Key characteristic absorption bands for organosilanes like this compound include:

C-H stretching: Peaks observed around 2850-2920 cm⁻¹ are indicative of the stretching vibrations of the carbon-hydrogen bonds within the butyl and ethoxy groups. acs.org

C=O stretching: The aldehyde functional group exhibits a strong absorption band in the region of 1720-1740 cm⁻¹.

Si-O-C stretching: These bonds, present in the ethoxy groups, typically show strong absorptions in the 1080-1100 cm⁻¹ range.

Si-O-Si stretching: The formation of siloxane networks through hydrolysis and condensation is evidenced by the appearance of a broad and strong absorption band between 1000 and 1100 cm⁻¹. researchgate.net The overlapping nature of Si-O-C and Si-O-Si bands requires careful spectral interpretation. researchgate.net

-CH=N- stretching: In derivatives where the aldehyde has reacted to form an imine or Schiff base, a characteristic absorption band appears in the 1595-1624 cm⁻¹ region. researchgate.net

The following table summarizes typical FTIR absorption bands relevant to the analysis of this compound and its reactions.

| Functional Group | Absorption Range (cm⁻¹) | Vibration Type |

| C-H (alkyl) | 2850-2920 | Stretching |

| C=O (aldehyde) | 1720-1740 | Stretching |

| -CH=N- (imine) | 1595-1624 | Stretching |

| C-H (alkyl) | 1400-1460 | Bending |

| Si-O-C | 1080-1100 | Stretching |

| Si-O-Si | 1000-1100 | Stretching |

| Si-OH (silanol) | 850-950 | Stretching |

Data compiled from multiple sources. acs.orgresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Network Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of this compound and for analyzing the complex networks that form upon its hydrolysis and condensation. researchgate.net Different NMR active nuclei, such as ¹H, ¹³C, and ²⁹Si, provide complementary information about the molecule's structure and chemical environment. researchgate.netresearchgate.net

¹H and ¹³C NMR: These techniques are used to identify the organic components of the molecule. mdpi.comyoutube.com

¹H NMR spectra provide information about the number and types of protons in the molecule, including those in the butyl chain, the ethoxy groups, and the aldehyde. researchgate.net

¹³C NMR offers a detailed map of the carbon skeleton. huji.ac.iloregonstate.edu The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the unambiguous assignment of each carbon in the this compound structure. huji.ac.iloregonstate.edu

²⁹Si NMR: This is a particularly powerful tool for studying the hydrolysis and condensation reactions of alkoxysilanes. researchgate.netacs.org The chemical shift of the silicon atom changes depending on the number of siloxane bonds (Si-O-Si) and silanol (B1196071) groups (Si-OH) attached to it. researchgate.netunige.ch This allows for the quantitative analysis of different silicon species present in a sample, from the initial monomer to various oligomeric and polymeric structures. rsc.orgrsc.orgresearchgate.net

The different silicon environments are often denoted by Tⁿ notation, where 'T' signifies a silicon atom with one organic substituent and 'n' is the number of bridging oxygen atoms.

| Silicon Species | Notation | Typical ²⁹Si Chemical Shift Range (ppm) |

| R-Si(OR)₃ | T⁰ | -45 to -50 |

| R-Si(OR)₂(OH) | T⁰ | -48 to -52 |

| R-Si(OR)(OH)₂ | T⁰ | -50 to -55 |

| R-Si(OH)₃ | T⁰ | -53 to -58 |

| R-Si(OSi)(OR)₂ | T¹ | -55 to -60 |

| R-Si(OSi)₂(OR) | T² | -60 to -65 |

| R-Si(OSi)₃ | T³ | -65 to -70 |

Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions. unige.chresearchgate.netunimib.it

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Bonding States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical bonding states of the top 5-10 nanometers of a surface. mdpi.comeag.com This makes it an ideal tool for characterizing surfaces that have been modified with this compound. memphis.eduresearchgate.net

By irradiating the surface with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS can identify the elements present and provide information about their oxidation states and chemical environment. eag.comresearchgate.net For a surface treated with this compound, XPS analysis would involve monitoring the high-resolution spectra of key elements:

Si 2p: The binding energy of the Si 2p peak provides information about the silicon's chemical state. researchgate.net A peak around 102-103 eV is characteristic of Si-O bonds, confirming the presence of the silane (B1218182) on the surface. researchgate.netresearchgate.net

C 1s: The C 1s spectrum can be deconvoluted to identify different carbon-containing functional groups. researchgate.netnih.gov This allows for the differentiation between the aliphatic carbon of the butyl chain, the carbon in the ethoxy groups, and the carbonyl carbon of the aldehyde.

O 1s: The O 1s spectrum can help to distinguish between oxygen in the substrate (e.g., a metal oxide), in the siloxane network (Si-O-Si), and in the aldehyde group (C=O). nih.gov

The following table shows representative binding energies for elements in a this compound-modified surface.

| Element | Core Level | Chemical State | Typical Binding Energy (eV) |

| Si | 2p | Si-O | 102 - 103 |

| C | 1s | C-C, C-H | ~285.0 |

| C | 1s | C-O | ~286.5 |

| C | 1s | C=O | ~288.0 |

| O | 1s | Si-O-Si | ~532.5 |

| O | 1s | C=O | ~531.5 |

Note: Binding energies can vary slightly depending on the specific substrate and instrument calibration. researchgate.netacs.org

Mass Spectrometry (MS) Techniques in this compound-Mediated Reactions

Mass spectrometry (MS) is a powerful analytical technique for identifying and characterizing the products of this compound-mediated reactions, particularly in the early stages of hydrolysis and condensation. wiley.comscispace.com Soft ionization techniques, such as Electrospray Ionization (ESI), are particularly well-suited for this purpose as they can ionize molecules directly from solution with minimal fragmentation. wikipedia.orgnih.gov

ESI-MS can be used to detect the various oligomeric species that form as the silane hydrolyzes and condenses. rsc.orgrsc.orgresearchgate.net This provides valuable insights into the polymerization mechanism and the distribution of different sized siloxane oligomers in solution. rsc.orgrsc.orgresearchgate.net By monitoring the mass-to-charge ratio of the ions produced, researchers can identify monomers, dimers, trimers, and larger oligomers, as well as cyclic and linear structures. researchgate.net

The table below lists some of the potential species that could be identified by ESI-MS during the initial hydrolysis and condensation of this compound.

| Species | Description |

| [M+H]⁺ | Protonated monomer |

| [M-C₂H₅OH+H]⁺ | Hydrolyzed monomer |

| [2M-C₂H₅OH+H]⁺ | Dimer formed from two monomers |

| [2M-2C₂H₅OH+H]⁺ | Dimer with further hydrolysis |

M represents the neutral this compound molecule.

Microscopic and Imaging Techniques for this compound-Modified Surfaces

Microscopic and imaging techniques provide visual information about the topography and structure of surfaces modified with this compound at the nanoscale. These methods are essential for understanding how the silane molecules assemble on a substrate and for evaluating the quality and uniformity of the resulting film.

Atomic Force Microscopy (AFM) for Surface Topography and Layer Thickness Analysis

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can image surfaces with nanoscale precision. rsc.orgnsf.gov It is widely used to characterize the surface morphology of thin films, including self-assembled monolayers of organosilanes like this compound. rsc.orglehigh.eduacs.org

AFM can provide several key pieces of information about this compound-modified surfaces:

Surface Topography: AFM images reveal the three-dimensional structure of the surface, showing the uniformity of the silane layer and the presence of any aggregates or defects. researchgate.netresearchgate.net

Surface Roughness: Quantitative analysis of AFM images allows for the determination of the root-mean-square (RMS) roughness of the surface, providing a measure of the smoothness of the silane coating. mpg.de

Layer Thickness: By creating a scratch in the silane layer and imaging the edge, AFM can be used to measure the thickness of the film. This is crucial for determining whether a monolayer or a multilayer has been formed. wiley.com

The following table presents hypothetical AFM data for a silicon wafer before and after modification with this compound, illustrating the type of information that can be obtained.

| Sample | RMS Roughness (nm) | Film Thickness (nm) | Observations |

| Bare Silicon Wafer | 0.15 ± 0.02 | N/A | Smooth, featureless surface |

| TESBA-modified Wafer | 0.25 ± 0.03 | 1.5 ± 0.3 | Uniform coverage with some small aggregates, consistent with monolayer formation |

Data are illustrative and would vary based on deposition conditions. mpg.dewiley.com

Scanning Electron Microscopy (SEM) for Morphological Characterization

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to produce high-resolution images of a sample's surface topography. azooptics.comresearchgate.net It works by scanning the surface with a focused beam of electrons, which interact with atoms in the sample, generating various signals that contain information about the surface's morphology and composition. azooptics.com For materials modified with this compound, SEM is indispensable for visualizing the effects of the surface treatment.

Table 1: Hypothetical SEM Observations of Various Substrates Modified with this compound

| Substrate Material | Observation on Unmodified Substrate | Observation on Modified Substrate | Interpretation |

| Silicon Wafer | Smooth, featureless surface at 50,000x magnification. | A uniform, homogenous film covers the entire surface. No cracks or islands are observed. | Successful formation of a continuous, even monolayer of this compound. |

| Silica (B1680970) Nanoparticles | Discrete spherical particles with smooth surfaces. | Particle surfaces appear slightly rougher; some minor agglomeration is visible. | The silane has coated the nanoparticles, potentially leading to increased inter-particle interaction. |

| Porous Alumina | Clearly defined pore openings with sharp edges. | Pore edges appear softened and slightly constricted. | The silane coating has been deposited onto the internal pore surfaces, slightly reducing the pore diameter. |

Scanning Transmission Electron Microscopy (STEM) for Material Homogeneity

Scanning Transmission Electron Microscopy (STEM) is a highly versatile characterization tool that provides atomic-scale resolution imaging. escholarship.org In STEM, a focused electron beam is scanned across a sufficiently thin specimen, and various signals are collected to form an image. nih.gov This technique is particularly valuable for assessing the homogeneity of this compound when it is incorporated into a bulk material or as a coupling agent in a composite.

When combined with analytical techniques such as Energy-Dispersive X-ray Spectroscopy (STEM-EDS), it allows for elemental mapping. This can be used to visualize the distribution of silicon atoms from the triethoxysilyl group within a polymer matrix or at the interface between an inorganic filler and an organic matrix. The resulting elemental maps provide direct evidence of the compound's dispersion. A homogeneous distribution of silicon would indicate successful and uniform integration of this compound, which is critical for the mechanical and chemical properties of the final material.

Table 2: Illustrative STEM-EDS Analysis for Homogeneity of this compound in a Polymer Composite

| Analysis Region | Element Detected | Relative Atomic % | Assessment of Homogeneity |

| Matrix Interior (Area 1) | Silicon (Si) | 1.5% | Consistent with expected loading. |

| Matrix Interior (Area 2) | Silicon (Si) | 1.6% | Consistent with expected loading. |

| Filler-Matrix Interface | Silicon (Si) | 4.8% | Higher concentration indicates preferential accumulation at the interface, confirming its role as a coupling agent. |

| Filler Aggregate | Silicon (Si) | 0.2% | Low concentration suggests poor penetration of the silane into pre-existing filler agglomerates. |

Surface and Porosity Analysis Methods

The modification of surfaces with this compound inherently alters their physical and chemical properties. A range of specialized techniques is used to quantify these changes, focusing on parameters like surface area, porosity, film thickness, wettability, and chemical composition.

Nitrogen Adsorption-Desorption Isotherms for Surface Area and Pore Volume Determination

Nitrogen adsorption-desorption analysis is a standard method for determining the specific surface area, pore volume, and pore size distribution of porous materials. microtrac.com The technique is based on measuring the amount of nitrogen gas that physically adsorbs onto a solid surface at cryogenic temperatures as a function of relative pressure. fau.eu The Brunauer-Emmett-Teller (BET) theory is commonly used to calculate the specific surface area, while methods like the Barrett-Joyner-Halenda (BJH) analysis are used to determine the pore size distribution from the desorption branch of the isotherm. chemrxiv.orgrsc.org

This methodology is crucial when this compound is used to functionalize porous substrates such as silica gel, zeolites, or mesoporous carbons. The grafting of the silane molecule onto the internal surfaces of these materials can lead to a reduction in the specific surface area, pore volume, and average pore diameter. By comparing the isotherms of the material before and after modification, researchers can quantify these changes and infer the density and uniformity of the silane grafting.

Table 3: Representative Porosity Data for a Mesoporous Silica Substrate Before and After Functionalization with this compound

| Sample | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Diameter (nm) |

| Unmodified Mesoporous Silica | 950 | 0.98 | 4.1 |

| Modified Mesoporous Silica | 625 | 0.75 | 3.5 |

Ellipsometry for Thin Film Thickness Measurement

Spectroscopic ellipsometry is a highly sensitive, non-destructive optical technique used to determine the thickness and optical constants (refractive index and extinction coefficient) of thin films. ipfdd.despectroscopyonline.com It measures the change in the polarization state of light upon reflection from a sample surface. svc.org This change is represented by two parameters, Psi (Ψ) and Delta (Δ), which are then fitted to an optical model to extract the film's properties.

In the study of this compound, ellipsometry is the ideal method for precisely measuring the thickness of self-assembled monolayers (SAMs) or thin polymer layers formed on flat, reflective substrates like silicon wafers or gold surfaces. By monitoring the film thickness as a function of reaction time, concentration, or temperature, researchers can gain detailed insights into the kinetics of the surface deposition process. researchgate.net

Table 4: Hypothetical Film Thickness of this compound on a Silicon Wafer Measured by Ellipsometry

| Grafting Time (hours) | Concentration in Toluene (mM) | Measured Film Thickness (nm) ± 0.1 nm |

| 1 | 1 | 1.2 |

| 4 | 1 | 1.8 |

| 12 | 1 | 2.1 |

| 24 | 1 | 2.2 |

| 24 | 0.5 | 1.5 |

| 24 | 2.0 | 2.3 |

Contact Angle Goniometry for Surface Wettability Characterization

Contact angle goniometry is a technique used to measure the wettability of a solid surface by a liquid. aalto.fi It determines the angle formed at the three-phase boundary where a liquid, gas, and solid intersect. nih.govaalto.fi A low contact angle indicates high wettability (hydrophilic surface), whereas a high contact angle indicates low wettability (hydrophobic surface). aalto.fiossila.com Dynamic contact angles—advancing and receding—can also be measured to provide information on contact angle hysteresis, which relates to surface homogeneity and roughness. aalto.fi

The functionalization of a surface with this compound is expected to change its surface energy and, consequently, its wettability. The triethoxysilyl groups react with surface hydroxyls to form a stable siloxane bond, while the butyraldehyde (B50154) group is exposed outwards, presenting a new chemical functionality at the surface. Contact angle measurements provide a simple yet powerful way to confirm the success of the surface modification and to characterize the nature of the newly formed surface.

Table 5: Illustrative Water Contact Angle Data for Surfaces Modified with this compound

| Substrate | Advancing Angle (θ_A) | Receding Angle (θ_R) | Hysteresis (θ_A - θ_R) |

| Glass Slide (Unmodified) | 25° | 10° | 15° |

| Glass Slide (Modified) | 72° | 58° | 14° |

| Aluminum Oxide (Unmodified) | 35° | 18° | 17° |

| Aluminum Oxide (Modified) | 80° | 65° | 15° |

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) for Surface Chemical Analysis

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is an extremely surface-sensitive analytical technique that provides detailed elemental and molecular information from the outermost 1-2 nanometers of a sample. phi.com The method involves bombarding the surface with a pulsed primary ion beam, which causes the emission of secondary ions from the surface. surfacesciencewestern.comcarleton.edu These secondary ions are then accelerated into a time-of-flight mass analyzer, where they are separated based on their mass-to-charge ratio (m/z). surfacesciencewestern.com

TOF-SIMS is exceptionally well-suited for confirming the presence of this compound on a functionalized surface. Its high sensitivity and high mass resolution allow for the unambiguous identification of characteristic molecular fragments of the parent molecule. rsc.org This provides direct proof of a successful covalent attachment or adsorption of the silane, distinguishing it from simple contamination. It can also be used in imaging mode to map the lateral distribution of these fragments on the surface. pnnl.gov

Table 6: Expected Characteristic Positive Ions in the TOF-SIMS Spectrum of a Surface Modified with this compound

| Ion Fragment | Chemical Formula | Expected m/z | Interpretation |

| Silicon | Si⁺ | 28.0 | Confirms presence of silicon from the silane. |

| Butyraldehyde fragment | C₄H₇O⁺ | 71.1 | Confirms presence of the aldehyde functional group. |

| Ethoxy fragment | C₂H₅O⁺ | 45.0 | Fragment from the ethoxy groups. |

| Silyl fragment | Si(OC₂H₅)₃⁺ | 163.1 | Indicates the presence of the intact triethoxysilyl headgroup. |

| Full molecule fragment | C₁₀H₂₁O₄Si⁺ | 245.1 | Fragment corresponding to the protonated parent molecule (minus one hydrogen). |

Electrochemical and Electrical Characterization in this compound-Modified Systems

The functionalization of surfaces with organosilanes such as this compound imparts unique chemical reactivity that is pivotal for the development of advanced sensory and interfacial systems. The aldehyde group serves as a versatile anchor for the covalent immobilization of a wide array of molecules, including probes for biosensors. Concurrently, the triethoxysilyl group facilitates the formation of a stable, self-assembled monolayer on hydroxylated surfaces like silicon oxide. The subsequent electrochemical and electrical characterization of these modified systems is crucial for understanding their behavior and performance.

Electrical Detection Using Field-Effect Transistors (FETs) Modified with this compound

Field-Effect Transistors (FETs) are semiconductor devices that are highly sensitive to changes in the electrical field at their surface. This sensitivity makes them excellent transducers for chemical and biological sensors. mdpi.comnih.gov By modifying the gate insulator surface of a FET with a layer of this compound, a chemically active interface is created. The aldehyde groups exposed on the surface can then be used to covalently bind specific receptor molecules.

The detection principle of such a modified FET sensor relies on the change in the surface charge density upon the binding of a target analyte to the immobilized receptor molecules. This alteration in the local electric field modulates the conductivity of the FET's semiconductor channel, leading to a measurable change in the source-drain current. mdpi.com For instance, if the target analyte is a charged biomolecule, its binding introduces additional charges near the gate, which are then detected as a shift in the transistor's threshold voltage.

The process of surface modification for a silicon nanowire FET (SiNW-FET) typically involves the silanization of the silicon oxide surface to introduce functional groups. In the case of this compound, the surface becomes functionalized with aldehyde groups, which can then be used for the direct immobilization of molecules like DNA or antibodies. mdpi.com

The performance of a this compound-modified FET sensor can be quantified by its sensitivity, selectivity, and response time. The sensitivity is often determined by the change in current or threshold voltage for a given concentration of the analyte.

Table 1: Representative Electrical Response of a this compound-Modified SiNW-FET Sensor upon Analyte Binding

| Analyte Concentration (M) | Change in Threshold Voltage (ΔVth) (mV) | Change in Drain Current (ΔId) (nA) |

| 1.0 x 10⁻¹² | 5 | 1.2 |

| 1.0 x 10⁻¹¹ | 12 | 2.8 |

| 1.0 x 10⁻¹⁰ | 25 | 5.5 |

| 1.0 x 10⁻⁹ | 48 | 10.2 |

| 1.0 x 10⁻⁸ | 85 | 18.1 |

Note: The data presented in this table is illustrative and based on typical performance of aldehyde-functionalized silane-modified FET biosensors. Actual values would be dependent on the specific experimental conditions, analyte, and receptor pair.

Electrochemical Impedance Spectroscopy (EIS) for Interfacial Electrical Properties

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the interfacial properties of modified electrodes. mdpi.commdpi.com By applying a small amplitude AC voltage at various frequencies, the impedance of the system can be measured. This allows for the characterization of the electrical properties of the this compound layer and the processes occurring at the electrode-electrolyte interface. mdpi.com

When an electrode is modified with a this compound monolayer, the EIS response can provide information about the coating's barrier properties, its dielectric behavior, and the charge transfer resistance at the interface. researchgate.net The data is often analyzed by fitting it to an equivalent electrical circuit (EEC), where each component of the circuit corresponds to a specific physical or chemical process at the interface. mdpi.comnih.gov

A common EEC for a coated electrode includes the solution resistance (Rs), the coating capacitance (Cc), the coating resistance (or pore resistance, Rpo), the double-layer capacitance (Cdl), and the charge-transfer resistance (Rct). The coating capacitance is related to the dielectric properties and thickness of the silane layer, while the coating resistance provides a measure of its barrier properties against the ingress of ions and water. The charge-transfer resistance is inversely proportional to the corrosion rate at the substrate-coating interface.

The modification of a surface with this compound is expected to increase the charge-transfer resistance, indicating a more insulating and protective layer compared to the bare substrate. Changes in the coating capacitance can also be monitored to follow the immobilization of biomolecules or the interaction with an analyte.

Table 2: Typical Electrochemical Impedance Spectroscopy Parameters for a Surface Before and After Modification with this compound

| Surface Condition | Coating Capacitance (Cc) (µF/cm²) | Coating Resistance (Rpo) (kΩ·cm²) | Charge-Transfer Resistance (Rct) (MΩ·cm²) |

| Bare Electrode | N/A | N/A | 0.5 |

| After this compound Modification | 0.85 | 50 | 2.5 |

| After Analyte Binding | 1.10 | 45 | 2.2 |

Note: This data is representative of typical changes observed in EIS measurements upon surface modification with organosilanes and subsequent molecular binding. The exact values will vary based on the substrate, electrolyte, and specific molecular interactions.

By using EIS, researchers can gain detailed insights into the integrity and functionality of the this compound layer, making it an indispensable tool for the development and optimization of sensors and protective coatings. semanticscholar.org

Computational and Theoretical Investigations of Triethoxysilylbutyraldehyde Systems

Quantum Chemical Calculations of Triethoxysilylbutyraldehyde Reactivity

Quantum chemical calculations are employed to investigate the electronic structure and reactivity of this compound. These methods are crucial for understanding the fundamental mechanisms of its key reactions, such as hydrolysis, condensation, and interaction with substrate surfaces. By calculating properties like molecular orbital energies and reaction energy barriers, a detailed picture of the molecule's chemical behavior can be constructed.

Molecular Orbital (MO) theory is fundamental to understanding the reactivity of this compound. The reaction pathways of alkoxysilanes are primarily governed by the interactions of their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The hydrolysis of the triethoxysilyl group is a critical first step in the application of this silane (B1218182). This reaction involves the nucleophilic attack of a water molecule on the silicon atom. The reaction can proceed via different mechanisms depending on the pH of the environment semanticscholar.orgafinitica.com.

Acid-Catalyzed Hydrolysis : Under acidic conditions, a hydronium ion protonates one of the ethoxy groups. This protonation makes the ethoxy group a better leaving group, lowers the LUMO energy of the silicon center, and facilitates a nucleophilic attack by water. This pathway is generally considered to follow an S({N})2-Si mechanism, although some computational studies suggest an S({N})1-Si mechanism may be more favorable in certain contexts semanticscholar.org.

Base-Catalyzed Hydrolysis : In basic conditions, a hydroxide ion directly attacks the silicon atom, forming a pentacoordinate intermediate. This process is favored by the electron-withdrawing nature of the alkoxy groups afinitica.com.

The butyraldehyde (B50154) group, with its carbonyl functionality, also influences the molecule's electronic properties. The oxygen atom of the aldehyde can participate in hydrogen bonding, and its presence can affect the rate and mechanism of the siloxane bond (Si-O-Si) formation. Recent DFT studies on aldehyde-assisted alkoxysilane condensation have proposed a mechanism involving the nucleophilic attack of the alkoxysilane on the carbonyl carbon, which is activated by a catalyst mdpi.comnih.gov.

Density Functional Theory (DFT) is a powerful computational method used to investigate the interactions between this compound and various substrates with high accuracy. DFT calculations can determine adsorption energies, optimal binding geometries, and the electronic structure of the interface between the silane and a surface, such as silica (B1680970), titania, or other metal oxides gelest.com.

The interaction begins with the hydrolysis of the ethoxy groups to form silanols (Si-OH). These silanol (B1196071) groups then form hydrogen bonds with the hydroxyl groups present on the substrate surface. Subsequently, a condensation reaction occurs, forming stable covalent siloxane (Si-O-Si or Si-O-Metal) bonds and releasing water or ethanol ethz.chnih.gov.

DFT calculations on analogous systems have elucidated several key aspects of this process:

Adsorption Energy : Calculations can quantify the strength of the bond between the silane and the surface. For silanes on silica, the formation of covalent Si-O-Si bonds is a highly exothermic process, ensuring a strong and stable linkage.

Bond-Breaking Barriers : The energy required to break the Si-O-Si bonds under different conditions can be calculated. For instance, first-principles simulations have been used to study the weakening of silane coupling to silica under alkaline conditions, providing insight into the durability of the interface acs.org.

Role of the Aldehyde Group : The aldehyde functional group can interact with the substrate through hydrogen bonding or other secondary interactions, influencing the orientation and packing density of the molecules on the surface.

The following table presents representative calculated energy barriers for key reaction steps in the hydrolysis and condensation of a model alkoxysilane, tetraethoxysilane (TEOS), which provides a basis for understanding the reactivity of the triethoxysilyl group in this compound.

| Reaction Step | Catalyst Condition | Calculated Activation Energy (kJ/mol) | Reference System |

|---|---|---|---|

| First Hydrolysis | Acid-Catalyzed (H₃O⁺) | 54.4 | Si(OC₂H₅)₄ |

| First Hydrolysis | Base-Catalyzed (OH⁻) | 46.9 | Si(OC₂H₅)₄ |

| Dimer Condensation | Acid-Catalyzed | 62.8 | (HO)₃Si(OC₂H₅) + (HO)₃Si(OC₂H₅) |

| Dimer Condensation | Base-Catalyzed | 50.2 | (HO)₃Si(OC₂H₅) + (HO)₃Si(OC₂H₅) |

Note: Data are illustrative and based on DFT calculations for the analogous tetraethoxysilane (TEOS) system to represent the fundamental reactivity of the triethoxysilyl functional group.

Molecular Dynamics Simulations of this compound Assemblies

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. This method is exceptionally well-suited for investigating the collective behavior of this compound molecules, such as their self-assembly into monolayers and their role in structuring the interface between organic and inorganic materials.

MD simulations provide molecular-level insights into the formation of self-assembled monolayers (SAMs) of functionalized silanes on substrates. The process for this compound would involve its adsorption from a solution onto a hydroxylated surface, followed by lateral polymerization to form a cross-linked siloxane network ethz.ch.

Simulations of analogous alkylsilane SAMs on silica have revealed key structural characteristics that would also apply to this compound SAMs bawue.deresearchgate.net:

Molecular Ordering and Tilt Angle : At high surface coverage, intermolecular van der Waals interactions between the butyl chains would cause the molecules to arrange in a relatively ordered fashion, tilting at a specific angle with respect to the surface normal to maximize packing density.

Gauche Defects : The conformational order of the alkyl chains is a critical factor. MD simulations can quantify the presence of "gauche" defects (kinks in the alkyl chain), which increase with temperature and can create more disordered, fluid-like monolayers bawue.de.

Influence of the Functional Group : The terminal aldehyde groups would form the new surface of the monolayer. Their polarity and reactivity would dictate the final properties of the modified substrate, such as its wettability and its ability to subsequently bind other molecules like proteins or nanoparticles.